molecular formula C17H17FN2O3S B2603757 3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine CAS No. 1797262-26-0

3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine

Cat. No.: B2603757
CAS No.: 1797262-26-0
M. Wt: 348.39
InChI Key: VOOFIZGBQMAXDG-UHFFFAOYSA-N
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Description

3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a fluorobenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine rings, followed by the introduction of the fluorobenzenesulfonyl group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition and nucleophilic substitution reactions, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzenesulfonyl group can enhance the compound’s binding affinity to these targets, while the piperidine and pyridine rings provide structural stability and facilitate interactions with other molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorobenzenesulfonyl)piperidine: Similar in structure but lacks the pyridine ring.

    Piperidine-1-carbonylpyridine: Similar but does not have the fluorobenzenesulfonyl group.

Uniqueness

3-[3-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]pyridine is unique due to the presence of both the fluorobenzenesulfonyl group and the pyridine ring, which confer distinct chemical properties and potential biological activities not found in the similar compounds .

Properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-14-5-7-15(8-6-14)24(22,23)16-4-2-10-20(12-16)17(21)13-3-1-9-19-11-13/h1,3,5-9,11,16H,2,4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOFIZGBQMAXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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